molecular formula C19H17F3N6 B14930579 13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B14930579
M. Wt: 386.4 g/mol
InChI Key: FWEQKGLTYRNBHC-UHFFFAOYSA-N
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Description

13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve large-scale synthesis efficiently .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-containing compounds. Compared to these, 13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a trifluoromethyl group, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H17F3N6

Molecular Weight

386.4 g/mol

IUPAC Name

13-cyclopropyl-6-(1-ethyl-3-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

InChI

InChI=1S/C19H17F3N6/c1-3-27-9-13(10(2)25-27)14-6-7-23-18-16-12(11-4-5-11)8-15(19(20,21)22)24-17(16)26-28(14)18/h6-9,11H,3-5H2,1-2H3

InChI Key

FWEQKGLTYRNBHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC3=C4C(=CC(=NC4=NN23)C(F)(F)F)C5CC5

Origin of Product

United States

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